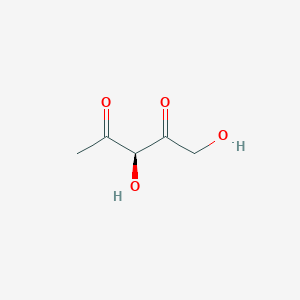![molecular formula C5H6N2O2 B139219 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 146681-13-2](/img/structure/B139219.png)
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione, also known as DABCO dione, is a cyclic imide compound that has been widely used in organic synthesis reactions. It is a white crystalline solid with a molecular formula of C7H8N2O2 and a molecular weight of 156.15 g/mol. The compound has unique properties that make it a useful reagent for a variety of chemical reactions.
Mechanism Of Action
The mechanism of action of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione involves the formation of a stable intermediate that undergoes further reactions. The compound acts as a nucleophile and attacks the electrophilic carbon of the substrate, leading to the formation of an adduct. The adduct undergoes further reactions to yield the desired product.
Biochemical And Physiological Effects
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione has no known biochemical or physiological effects as it is primarily used in organic synthesis reactions. However, it is important to handle the compound with care as it can cause skin and eye irritation.
Advantages And Limitations For Lab Experiments
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione has several advantages in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also a stable compound that can be stored for extended periods without significant degradation. However, the compound has some limitations as well. It can be difficult to handle due to its hygroscopic nature, and it can also be challenging to isolate the product from the reaction mixture.
Future Directions
There are several future directions for the use of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione in research. One potential area of application is in the synthesis of novel pharmaceuticals and natural products. The compound can also be used in the development of new organic synthesis reactions. Additionally, the use of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione in catalysis and polymerization reactions is an area that warrants further investigation.
Synthesis Methods
The synthesis of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione can be achieved through various methods. One of the most common methods is the reaction of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione with maleic anhydride. The reaction takes place in the presence of a solvent such as toluene or chloroform and a catalyst such as phosphoric acid. The reaction yields 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione as a product, which can be isolated by simple filtration and recrystallization.
Scientific Research Applications
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione dione has been extensively used in organic synthesis reactions. It is a versatile reagent that can be used in a variety of reactions such as Michael addition, aldol condensation, and Diels-Alder reactions. The compound has been used in the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
146681-13-2 |
|---|---|
Product Name |
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione |
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.1]heptane-2,7-dione |
InChI |
InChI=1S/C5H6N2O2/c8-4-3-6-1-2-7(4)5(6)9/h1-3H2 |
InChI Key |
KMQDMSXORRNSAX-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)CN1C2=O |
Canonical SMILES |
C1CN2C(=O)CN1C2=O |
synonyms |
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




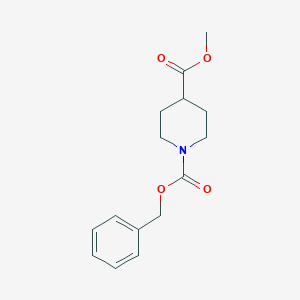

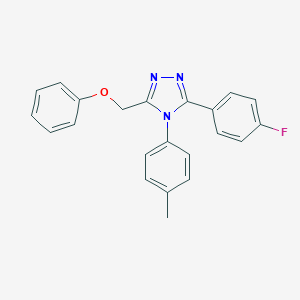

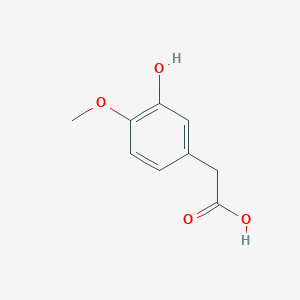
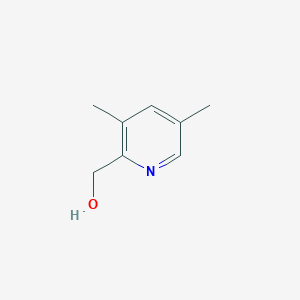
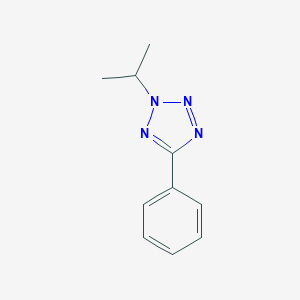
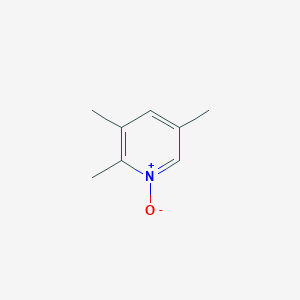

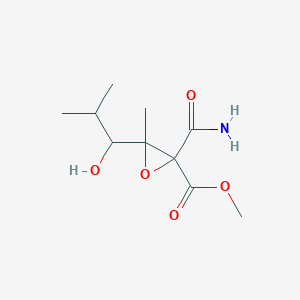
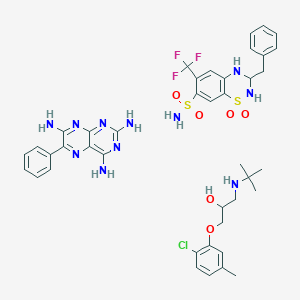
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
